(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

描述

Historical Context and Discovery

The historical development of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is intrinsically linked to the broader evolution of organofluorine chemistry, which began with the pioneering work of Alexander Borodin in 1862. Borodin, better known as a classical composer, conducted the first nucleophilic replacement of a halogen atom by fluoride, establishing the foundational principles that would eventually enable the synthesis of complex fluorinated molecules like the target compound. The early incunabula of organofluorine chemistry were marked by significant challenges in handling highly reactive fluorine-containing reagents, which limited progress until the technological demands of World War II accelerated development in this field.

The specific development of trifluoromethyl-containing compounds gained momentum in the early 20th century, with Frédéric Swarts reporting in 1892 the conversion of benzotrichloride using antimony fluoride to form trifluoromethylated products. This work laid the groundwork for understanding trifluoromethyl group chemistry. In 1927, F. Lehmann became the first researcher to investigate trifluoromethyl groups in relationship to biological activity, marking the beginning of medicinal chemistry applications for such compounds. The Manhattan Project during World War II significantly accelerated fluorine chemistry development, as uranium hexafluoride required materials that could tolerate highly fluorinated environments.

The specific synthesis and characterization of this compound emerged from the convergence of several technological advances: improved methods for handling fluorinated reagents, development of asymmetric synthesis techniques, and recognition of the importance of stereochemistry in biological activity. According to historical chemical literature from 1951, early methods for preparing the enantiomerically pure form involved racemic resolution using expensive chiral resolving agents like dimethoxystrychnine. This approach, while functional, was economically prohibitive and drove the development of more efficient synthetic methodologies.

Nomenclature and Classification

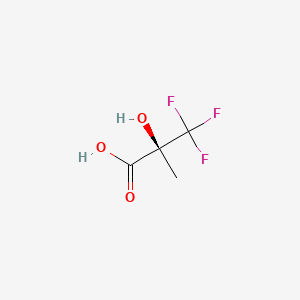

This compound belongs to the chemical class of alpha-hydroxy carboxylic acids, specifically representing a fluorinated derivative of hydroxyisobutyric acid. The compound exhibits multiple nomenclature variations that reflect different systematic naming conventions and structural emphasis points. The International Union of Pure and Applied Chemistry name designates this compound as (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, emphasizing the stereochemical configuration at the second carbon position.

Alternative nomenclature includes (S)-2-hydroxy-2-(trifluoromethyl)propionic acid, which highlights the trifluoromethyl substituent, and (S)-3,3,3-trifluoro-2-hydroxyisobutyric acid, which relates the compound to its parent isobutyric acid structure. The Chemical Abstracts Service has assigned the registry number 24435-45-8 specifically to the S-enantiomer, distinguishing it from the racemic mixture (374-35-6) and the R-enantiomer (44864-47-3).

The molecular formula C₄H₅F₃O₃ indicates a compact structure containing four carbon atoms, five hydrogen atoms, three fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 158.08 g/mol. The compound classification as an organofluorine compound places it within a specialized subset of organic molecules that exhibit unique physical and chemical properties due to the presence of carbon-fluorine bonds. The structural features include a carboxylic acid functional group, a tertiary alcohol, and a trifluoromethyl group, creating a molecule with both hydrophilic and lipophilic characteristics.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry extends far beyond its role as a synthetic intermediate, representing a paradigmatic example of how fluorine incorporation can fundamentally alter molecular properties and biological activity. The compound exemplifies the strategic use of fluorine in medicinal chemistry, where the trifluoromethyl group serves multiple functions: enhancing metabolic stability, increasing lipophilicity, and providing unique electronic properties that can modulate biological interactions.

The trifluoromethyl group in this compound demonstrates the electron-withdrawing effects characteristic of fluorinated substituents, which significantly influence both the acidity of the carboxylic acid group and the reactivity of adjacent functional groups. This electronic modulation is crucial for the compound's utility as a pharmaceutical intermediate, where precise control over molecular properties determines therapeutic efficacy. The presence of three fluorine atoms creates a highly electronegative environment that stabilizes the molecule against metabolic degradation while simultaneously enhancing its ability to interact with biological targets.

Research in organofluorine chemistry has demonstrated that compounds containing trifluoromethyl groups often exhibit superior pharmacological properties compared to their non-fluorinated analogs. The specific case of this compound illustrates this principle, as it serves as an important intermediate for the manufacture of therapeutically useful amides with enhanced biological activity. The compound's role in pharmaceutical synthesis highlights the evolution of organofluorine chemistry from laboratory curiosity to essential tool in modern drug discovery.

The synthetic accessibility of this compound has also contributed to its significance, as efficient preparation methods have been developed using biotransformation techniques involving esterases and lipases. These enzymatic approaches represent a convergence of traditional organic synthesis with modern biotechnology, demonstrating how organofluorine chemistry continues to evolve and incorporate new methodological approaches.

Stereochemical Considerations

The stereochemical aspects of this compound are fundamental to its chemical behavior and biological activity, representing a classic example of how chirality influences molecular function. The compound contains a single stereogenic center at the C-2 position, where the carbon atom is bonded to four different substituents: a carboxylic acid group, a hydroxyl group, a methyl group, and a trifluoromethyl group. This configuration creates two possible enantiomers, designated as S and R based on the Cahn-Ingold-Prelog priority rules.

The S-enantiomer exhibits specific optical rotation characteristics, with a specific rotation of -16.5° when measured at the sodium D line with a concentration of 5 g/100 mL in water. This optical activity provides a reliable method for determining enantiomeric purity and confirming the stereochemical identity of synthesized material. The measurement of optical rotation also serves as a quality control parameter in commercial preparations, where enantiomeric excess values exceeding 98% are routinely achieved.

Crystallographic studies of related trifluorolactic acid compounds have revealed important structural information about the molecular geometry and hydrogen bonding patterns. The crystal structure shows that the torsion angle between the carbonyl carbon and the hydroxyl group is approximately 13.26°, indicating a specific conformational preference that may influence biological activity. These structural insights are crucial for understanding how the S-enantiomer interacts with biological targets differently from its R-counterpart.

The separation and resolution of this compound from racemic mixtures has been extensively studied using various chiral resolving agents. Research has demonstrated that chiral benzylamines can effectively separate the enantiomers through diastereomeric salt formation, with specific protocols achieving high yields and excellent enantiomeric excess. Advanced crystallization strategies, including tandem crystallization approaches, have been developed to optimize the resolution process and achieve both enantiomers in high purity.

The biological significance of the S-stereochemistry becomes apparent when considering the compound's role as an intermediate in pharmaceutical synthesis. Enzymatic resolution studies using Candida lipolytica esterase have demonstrated that the S-enantiomer can be selectively hydrolyzed from racemic ester mixtures, achieving enantiomeric excess values of 96.7%. This biotechnological approach represents an environmentally friendly alternative to traditional chemical resolution methods and highlights the importance of stereochemical control in modern synthetic chemistry.

属性

IUPAC Name |

(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGJACFEVDCYMC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427057 | |

| Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24435-45-8 | |

| Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the enantioselective addition of trifluoromethyl ketones to aldehydes, followed by hydrolysis and oxidation steps. The reaction conditions typically include the use of chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethyl ketones, alcohols, aldehydes, and various substituted derivatives.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

TFHMPA is crucial in synthesizing fluorinated pharmaceuticals. Its trifluoromethyl group enhances the biological activity of drugs targeting metabolic disorders. Notably, it has been utilized in developing inhibitors for pyruvate dehydrogenase kinase (PDHK), which is vital in regulating cellular metabolism.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of TFHMPA act as effective inhibitors of PDHK, with one compound exhibiting an IC50 of 16 nM and enhancing lactate oxidation in human fibroblasts . This highlights the compound's potential in treating metabolic disorders.

Agricultural Chemicals

Enhanced Efficacy in Agrochemicals:

TFHMPA is employed in formulating herbicides and pesticides. Its unique chemical structure allows for improved efficacy against pests while minimizing environmental impact.

Data Table: Applications in Agrochemicals

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Selective weed control | Increased crop yield |

| Pesticides | Broad-spectrum pest management | Reduced application rates |

Fluorinated Compounds Research

Exploration of New Compounds:

The trifluoromethyl group in TFHMPA enables researchers to synthesize novel fluorinated compounds that are valuable in materials science and medicinal chemistry.

Case Study:

Research indicates that TFHMPA can serve as a chiral building block for complex organic molecules. Its ability to form stable intermediates allows for the synthesis of various fluorinated derivatives essential for developing new materials with unique properties .

Analytical Chemistry

TFHMPA is utilized as a standard in analytical methods, aiding in the accurate quantification of other compounds in complex mixtures. Its stability and well-defined properties make it an ideal candidate for use in various analytical techniques.

Polymer Science

In polymer science, TFHMPA is used to synthesize fluorinated polymers that exhibit superior chemical resistance and thermal stability. These properties make them suitable for high-performance applications, particularly in industries requiring durable materials.

作用机制

The mechanism of action of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

- CAS : 44864-47-3 .

- Similarity Score : 0.68 (structural similarity to S-enantiomer) .

- Synthesis : Produced via R-selective amidases (e.g., Burkholderia phytofirmans ZJB-15079) .

- Key Differences :

- Enantioselectivity : Enzymatic methods show divergent selectivity; Candida antarctica lipase resolves esters to favor the (S)-enantiomer, while R-specific enzymes yield the (R)-form .

- Applications : The R-enantiomer is less commonly utilized in drug synthesis, highlighting stereochemical preferences in biological systems .

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid

- CAS : 1163729-47-2 .

- Similarity Score : 0.95 (high structural similarity due to trifluoromethyl and hydroxyl groups) .

- Structural Distinction : Cyclobutane ring introduces ring strain and altered steric effects , reducing conformational flexibility compared to the linear chain of the target compound.

- Physicochemical Impact : Higher melting point and lower solubility in polar solvents due to rigid cyclic structure .

Methyl 3,3,3-Trifluoro-2,2-dimethylpropanoate

- CAS: Not specified; MDL: MFCD18253569 .

- Key Differences :

Enzymatic Resolution Efficiency

Notes: Candida antarctica lipase shows moderate selectivity for the (R)-acid, whereas Arthrobacter amidase achieves near-complete S-selectivity .

Physicochemical and Pharmacological Properties

Acidity and Solubility

生物活性

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated derivative of propanoic acid, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound's unique structural features, including the trifluoromethyl and hydroxyl groups, enhance its lipophilicity and reactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of proteins and enzymes. The hydroxyl group allows for hydrogen bonding with biological molecules, potentially influencing their structure and function .

Biological Activities

-

Enzyme Inhibition :

- Studies have shown that derivatives of this compound can inhibit pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism. For instance, secondary amides derived from this compound demonstrated IC50 values around 16 nM in inhibiting PDHK activity .

- The compound has also been explored for its role as a potassium channel opener, suggesting potential applications in treating conditions like hypertension and urinary incontinence .

-

Anticancer Potential :

- Preliminary research indicates that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

- The compound's ability to modulate cellular pathways involved in tumor growth and metastasis has been a focus of ongoing studies.

Case Study 1: Antidiabetic Effects

A study evaluated the effects of this compound on glucose metabolism in diabetic animal models. Although the compound did not significantly lower glucose levels in these models, it enhanced the oxidation of lactate into carbon dioxide in human fibroblasts . This suggests that while it may not directly affect glucose levels, it could improve metabolic flexibility.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation with IC50 values as low as 0.126 μM. These compounds showed a significant window for selectivity over non-cancerous cells .

Research Findings Summary

常见问题

Basic Research Questions

Q. What are the most effective enzymatic methods for enantioselective synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid?

- Methodological Answer : The S-enantiomer can be synthesized via kinetic resolution using S-enantioselective amidases. For example, Arthrobacter sp. S-2 and Pseudomonas azotoformans IAM 1603 produce amidases that hydrolyze (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide selectively, yielding the (S)-acid and leaving the (R)-amide intact . Optimization involves:

- Enzyme Purification : Affinity chromatography (e.g., His-tag purification) to isolate recombinant enzymes.

- Reaction Conditions : pH 7–8, 30–37°C, and substrate concentrations ≤10 mM to prevent substrate inhibition.

- Yield Enhancement : Sequential batch reactions or immobilized enzymes for reusability.

Q. Which analytical techniques are recommended for determining enantiomeric purity and structural conformation?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .

- Polarimetry : Measure optical rotation ([α]D) at 589 nm; the (S)-enantiomer typically exhibits a negative rotation in basic aqueous solutions .

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with chiral amines (e.g., brucine) to resolve stereochemistry .

Advanced Research Questions

Q. How can metabolic pathways of this compound be analyzed to distinguish detoxification (mercapturate formation) from toxification (beta-lyase-mediated bioactivation)?

- Methodological Answer :

- In Vivo Studies : Administer radiolabeled (¹⁴C) compound to model organisms (e.g., rats or humanized mice) and track urinary metabolites via:

- GC-MS : Quantify mercapturic acids (detoxification) and 3,3,3-trifluoro-2-fluoromethoxypropanoic acid (toxification byproduct) .

- Species Comparison : Rats exhibit 6× higher flux through beta-lyase pathways than humans, necessitating interspecies scaling for toxicological risk assessment .

- In Vitro Assays : Incubate with renal cytosol or recombinant beta-lyase to measure reactive intermediate formation via LC-MS/MS.

Q. What computational strategies predict the compound’s reactivity in enzyme binding or catalysis?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with amidase crystal structures (e.g., PDB 3A7Z) to model substrate-enzyme interactions. Focus on hydrogen bonding between the hydroxyl group and catalytic Ser-Lys-Asp triad .

- Molecular Dynamics (MD) Simulations : Simulate solvated systems in GROMACS to assess conformational stability of the (S)-enantiomer in active sites over 100-ns trajectories.

- Quantum Mechanics (QM) : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites influenced by the trifluoromethyl group .

Q. How do fluorine substituents influence the compound’s physicochemical properties and applications in material science?

- Methodological Answer :

- Acidity Studies : The trifluoromethyl group lowers the pKa of the α-hydroxy acid (pKa ~2.5 vs. ~3.8 for non-fluorinated analogs) due to electron-withdrawing effects, enhancing catalytic activity in esterification .

- Polymer Synthesis : Incorporate into fluorinated polyesters via ring-opening polymerization (ROP) of cyclic esters. The CF₃ group improves thermal stability (TGA shows decomposition >300°C) and hydrophobicity (contact angle >100°) .

- Surface Modification : Graft onto silica nanoparticles (APTES linker) to create low-surface-energy coatings for anti-fouling applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。